5-Benzyl-5-azaspiro[3.5]nonan-8-one
Description
Significance of Spirocyclic Scaffolds in Modern Organic Chemistry
Spirocyclic scaffolds are increasingly recognized as "privileged structural motifs" in modern drug discovery. rsc.org Unlike flat, aromatic molecules, spirocycles possess a distinct three-dimensionality due to their sp3-hybridized carbon centers. rsc.org This structural rigidity and complexity offer several key advantages:
Novel Chemical Space: The introduction of a spirocycle can lead to new intellectual property and the development of novel lead structures. acs.org It allows chemists to explore uncharted areas of chemical space, moving away from the often-crowded flat-ring systems. rsc.org
Improved Physicochemical Properties: Shifting from planar structures to those with a higher fraction of saturated carbons, as found in spirocycles, generally correlates with improved physicochemical properties. This can include enhanced solubility, higher basicity, and better metabolic stability. tandfonline.com
Conformational Rigidity: The rigid nature of the spirocyclic system can lock a molecule's conformation. tandfonline.com This pre-organization can optimize the orientation of functional groups for binding to a biological target, potentially leading to increased potency and selectivity. tandfonline.comnih.gov
Reduced Off-Target Effects: By restraining the conformational flexibility of a compound, spirocyclic scaffolds can improve binding affinity to the intended target while decreasing interactions with other proteins, which can minimize side effects. tandfonline.com
The growing interest in these less planar bioactive compounds has spurred the development of new synthetic methods to create a diverse range of spirocyclic scaffolds for medicinal chemistry applications. acs.orgnih.gov
Overview of Azaspiro[3.5]nonane Derivatives in Contemporary Research
Within the broader class of spirocycles, aza-spirocycles, which incorporate a nitrogen atom into one of the rings, represent a significant and diverse group of bioactive compounds. rsc.org The azaspiro[3.5]nonane framework, consisting of a four-membered azetidine (B1206935) ring fused to a six-membered cyclohexane (B81311) ring through a spiro-center, is a key structural motif.
Derivatives of azaspiro[3.5]nonane have been investigated for a variety of therapeutic applications. For instance, novel 7-azaspiro[3.5]nonane derivatives have been designed and synthesized as potent agonists for GPR119, a G protein-coupled receptor involved in glucose homeostasis, highlighting their potential in the treatment of diabetes. nih.gov The structural features of the azaspiro ring system make it a valuable building block for developing compounds that can interact with biological targets. myskinrecipes.com
The versatility of the azaspiro[3.5]nonane scaffold is further demonstrated by the synthesis of various functionalized derivatives for drug design, such as those incorporating carboxylic acid groups. univ.kiev.ua These modifications allow for the fine-tuning of a molecule's properties to enhance its pharmacological profile.
Research Context of 5-Benzyl-5-azaspiro[3.5]nonan-8-one
The specific compound, this compound, serves as a key intermediate in the synthesis of more complex pharmaceutical agents. myskinrecipes.com Its structure, featuring the azaspiro[3.5]nonane core with a benzyl (B1604629) group attached to the nitrogen atom and a ketone functional group on the cyclohexane ring, makes it a versatile building block.
The primary utility of this compound lies in medicinal chemistry. myskinrecipes.com The amine functionality, protected by the benzyl group, and the ketone can be readily modified to create a library of derivatives with diverse pharmacological properties. myskinrecipes.com For example, the ketone can be converted to an amine, leading to compounds like 5-Benzyl-5-azaspiro[3.5]nonan-8-amine, which has been explored in the design of drugs targeting central nervous system disorders. myskinrecipes.com The benzyl group can be removed and replaced with other substituents to further explore the structure-activity relationship of the resulting molecules. The related compound, Benzyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate, is also used for pharmaceutical testing. biosynth.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-benzyl-5-azaspiro[3.5]nonan-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-14-7-10-16(15(11-14)8-4-9-15)12-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAHKSWRMSWVCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)CCN2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Crystallographic Characterization of Azaspiro 3.5 Nonane Ketones
Advanced Chromatographic Techniques for Purity and Separation
The purification and analysis of azaspiro[3.5]nonane ketones and related spirocyclic systems often necessitate the use of advanced chromatographic techniques. While standard silica (B1680970) gel chromatography is a common first step after synthesis, it can sometimes be insufficient for separating complex mixtures or closely related stereoisomers, a challenge noted in the synthesis of certain spirocycles. mdpi.com High-performance liquid chromatography (HPLC), preparative medium-pressure liquid chromatography (MPLC), and size-exclusion chromatography (SEC) provide the necessary resolution and efficiency for achieving high purity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the final purity assessment and, in some cases, for the separation of spirocyclic compounds. The technique's high resolving power allows for the separation of enantiomers, which are non-superimposable mirror-image isomers. For instance, the enantiomers of spirocyclic ketones have been successfully resolved using HPLC equipped with a chiral stationary phase, such as swollen microcrystalline triacetylcellulose. researchgate.netrsc.org This is crucial as different enantiomers of a molecule can exhibit distinct biological activities. In the context of synthesizing spirocycles, HPLC is also used to monitor reaction progress and determine the yield of the desired product. acs.org
Preparative Medium-Pressure Liquid Chromatography (MPLC) serves as an intermediate step between standard column chromatography and high-cost preparative HPLC. It offers faster separations and better resolution than traditional gravity columns by using a pump to force the solvent through the stationary phase. For the purification of gram-scale quantities of synthesized intermediates like 5-Benzyl-5-azaspiro[3.5]nonan-8-one, MPLC is an efficient method to remove impurities before final purification or analysis by HPLC.
Preparative Size-Exclusion Chromatography (Prep SEC) separates molecules based on their hydrodynamic volume in solution. While less common for small molecules, it is particularly useful for removing high molecular weight impurities, such as catalysts or polymeric byproducts, from the desired compound. The principle involves passing the sample through a column packed with a porous gel; larger molecules that are excluded from the pores elute first, while smaller molecules that can penetrate the pores have a longer path and elute later.
The table below summarizes the application of these advanced chromatographic techniques in the context of purifying and analyzing spirocyclic ketones.
| Technique | Principle of Separation | Primary Application for Azaspiro[3.5]nonane Ketones | Key Advantages |
| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Final purity analysis, enantiomeric separation (chiral HPLC), reaction monitoring. | High resolution, high sensitivity, quantitative accuracy. acs.org |
| MPLC | Same as HPLC, but at lower pressures and typically on a larger scale. | Intermediate purification of reaction products (gram-scale). | Faster than gravity chromatography, better resolution. |
| Prep SEC | Separation based on molecular size and shape in solution. | Removal of high molecular weight impurities (e.g., catalysts, polymers). | Gentle separation conditions, useful for specific impurity profiles. |
Elemental Analysis for Compositional Verification
Elemental analysis is a destructive analytical technique that provides the mass percentages of the individual elements (carbon, hydrogen, nitrogen, etc.) within a compound. This experimental data is then compared against the theoretical values calculated from the compound's proposed molecular formula. A close match between the experimental and theoretical values serves as powerful evidence for the compound's elemental composition and purity.
For a newly synthesized batch of this compound, elemental analysis is a critical quality control step to confirm its identity. The molecular formula of this compound is C₁₆H₂₁NO. Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated.
The process involves combusting a small, precisely weighed sample of the purified compound in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, N₂) are collected and measured by a specialized analyzer to determine the quantities of each element present.
The expected theoretical values for this compound are presented in the table below. An experimental result within ±0.4% of these theoretical values is generally considered acceptable proof of the compound's compositional purity.
| Element | Symbol | Atomic Weight (u) | Number of Atoms | Total Mass (u) | Theoretical Mass Percentage (%) |
| Carbon | C | 12.011 | 16 | 192.176 | 79.00 |
| Hydrogen | H | 1.008 | 21 | 21.168 | 8.71 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 5.76 |
| Oxygen | O | 15.999 | 1 | 15.999 | 6.58 |
| Total | 243.350 | 100.00 |
Reactivity and Functional Group Transformations of 5 Benzyl 5 Azaspiro 3.5 Nonan 8 One
Reactions of the Ketone Moiety
The carbonyl group at the 8-position is a key site for transformations, undergoing typical reactions of ketones, including nucleophilic additions and reductions.
The electrophilic carbon of the ketone in 5-Benzyl-5-azaspiro[3.5]nonan-8-one is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are expected to react with the ketone to form tertiary alcohols after an aqueous workup. youtube.com This reaction is a fundamental method for creating new carbon-carbon bonds at the C-8 position.
Table 1: Representative Nucleophilic Addition Reactions
| Reagent Type | General Structure | Product Type |
| Grignard Reagent | R-MgX | 8-Alkyl-5-benzyl-5-azaspiro[3.5]nonan-8-ol |
| Organolithium Reagent | R-Li | 8-Alkyl-5-benzyl-5-azaspiro[3.5]nonan-8-ol |
Note: 'R' represents an alkyl or aryl group.
The mechanism involves the nucleophilic attack of the carbanionic part of the organometallic reagent on the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide during workup yields the tertiary alcohol. youtube.com
The ketone functionality can react with primary amines and their derivatives to form imines (Schiff bases) and related compounds. libretexts.orgmasterorganicchemistry.com This condensation reaction is typically catalyzed by mild acid and involves the elimination of a water molecule. libretexts.org
The reaction with hydroxylamine (B1172632) (NH₂OH) would yield this compound oxime. Similarly, reaction with primary amines (R-NH₂) would lead to the corresponding N-substituted imines. A particularly useful extension of this reactivity is reductive amination. In this two-step, one-pot process, the ketone reacts with an amine to form an imine or iminium ion in situ, which is then immediately reduced by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to afford a secondary or tertiary amine at the C-8 position. masterorganicchemistry.comnih.govyoutube.com
Table 2: Reactions with Nitrogen Nucleophiles
| Reagent | Product Type | Key Conditions |
| Hydroxylamine (NH₂OH) | Oxime | Mild acid (e.g., pH 4-5) |
| Primary Amine (R-NH₂) | Imine (Schiff Base) | Mild acid (e.g., pH 4-5) |
| Primary/Secondary Amine + Reducing Agent | Amine | Reductive Amination (e.g., NaBH₃CN) |
The mechanism of imine formation begins with the nucleophilic attack of the amine on the carbonyl carbon, followed by a series of proton transfers to form a carbinolamine intermediate. libretexts.org Acid-catalyzed dehydration of the carbinolamine generates an iminium ion, which is then deprotonated to give the stable imine. libretexts.org
The ketone group of this compound can be readily reduced to a secondary alcohol, yielding 5-Benzyl-5-azaspiro[3.5]nonan-8-ol. This transformation is commonly achieved using hydride reducing agents.
Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose, typically in alcoholic solvents like methanol (B129727) or ethanol (B145695). For a more potent reducing agent, lithium aluminum hydride (LiAlH₄) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) can also be employed, although it is less chemoselective.
Table 3: Carbonyl Reduction Reactions
| Reagent | Solvent | Product |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 5-Benzyl-5-azaspiro[3.5]nonan-8-ol |
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 5-Benzyl-5-azaspiro[3.5]nonan-8-ol |
Transformations Involving the Azaspirocyclic Nitrogen Atom
The nitrogen atom of the azaspirocycle, while protected by a benzyl (B1604629) group, can still undergo certain reactions, and the benzyl group itself can be removed to liberate the secondary amine.
While the nitrogen atom is already part of a tertiary amine, further reactions at this position are generally not feasible without first removing the benzyl protecting group. Once deprotected to the secondary amine, 5-azaspiro[3.5]nonan-8-one, the nitrogen can readily undergo N-alkylation with alkyl halides or N-acylation with acylating agents like acid chlorides or anhydrides. N-acylation can also be achieved by coupling with carboxylic acids using reagents such as dicyclohexylcarbodiimide (B1669883) (DCC).
The N-benzyl group is a common protecting group for amines and can be removed under various conditions, most notably through catalytic hydrogenation. This method is advantageous as it often proceeds under mild conditions and produces toluene (B28343) as a benign byproduct.
A standard procedure involves the use of palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. mdma.ch The reaction is typically carried out in a protic solvent like ethanol or methanol. In some cases, the addition of an acid can facilitate the reaction. mdma.ch A mixture of catalysts, such as 10% Pd/C and 10% Pd(OH)₂/C, has been reported to be effective for the hydrogenolysis of stubborn benzyl groups.
Another widely used method is catalytic transfer hydrogenation, which avoids the need for a pressurized hydrogen gas apparatus. utrgv.edumdma.chduke.edu In this approach, a hydrogen donor such as ammonium (B1175870) formate (B1220265) is used in conjunction with a palladium catalyst. mdma.chutrgv.edumdma.chduke.edu This method is often rapid and efficient, proceeding under neutral conditions. mdma.ch A typical procedure involves refluxing the N-benzyl compound with ammonium formate and 10% Pd-C in methanol. mdma.ch
Table 4: N-Deprotection Methods
| Method | Catalyst | Hydrogen Source | Solvent | Product |
| Catalytic Hydrogenation | 10% Pd/C | H₂ gas | Ethanol/Methanol | 5-Azaspiro[3.5]nonan-8-one |
| Catalytic Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | Methanol | 5-Azaspiro[3.5]nonan-8-one |
Computational and Theoretical Investigations of 5 Benzyl 5 Azaspiro 3.5 Nonan 8 One
Electronic Structure and Reactivity Studies
Reaction Mechanism Elucidation via Computational Pathways
The synthesis of spirocyclic compounds, including aza-spiro systems, often involves complex reaction mechanisms with multiple potential stereochemical outcomes. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating these reaction pathways, providing insights that are often difficult to obtain through experimental means alone. rsc.org
For a compound like 5-Benzyl-5-azaspiro[3.5]nonan-8-one, computational studies would likely focus on its formation, for instance, through an intramolecular Michael addition or other cyclization strategies. mdpi.com DFT calculations can be employed to map the potential energy surface of the reaction, identifying transition states and intermediates. bohrium.com This allows for the determination of the most energetically favorable reaction pathway.
For example, in the study of the stereocontrolled synthesis of β-lactams within a frontiersin.orgrotaxane, computational methods were used to investigate the reaction mechanism and the origin of trans-stereoselectivity. The study explored various pathways, including deprotonation, C-C bond formation, and protonation steps, to determine the most favorable route. bohrium.comnih.gov A similar approach could be applied to understand the formation of the spiro[3.5]nonane skeleton in this compound.
Distortion/interaction analysis is another powerful computational tool that can shed light on the stereoselectivity of a reaction. This method was used to explain the uncommon trans-stereoselective cyclization in β-lactam synthesis by revealing higher distortion energy for the alternative pathway. nih.gov Such analyses for this compound could explain observed stereochemical preferences in its synthesis.
The table below illustrates a hypothetical reaction pathway analysis for the formation of a spirocyclic system, which could be analogous to the formation of this compound.
| Reaction Step | Computational Method | Information Gained | Hypothetical Example for this compound Formation |
| Initial Cyclization | DFT (e.g., B3LYP/6-31G*) | Transition state energies, activation barriers | Identification of the lowest energy pathway for the key ring-forming step. |
| Stereoisomer Formation | Transition State Analysis | Relative energies of transition states leading to different stereoisomers | Explanation for the preferential formation of a specific diastereomer. |
| Solvent Effects | Solvation Models (e.g., PCM) | Impact of solvent on reaction energetics | Determination of how solvent polarity influences reaction rates and selectivity. |
Predictive Modeling and Data Integration
Predictive modeling and the integration of computational data with experimental results are crucial for validating theoretical models and gaining a deeper understanding of molecular properties and behavior.
Correlation of Computational Data with Experimental Spectroscopic Results
A key application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to confirm molecular structures. For this compound, computational methods can be used to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. nih.gov By optimizing the geometry of the molecule at a suitable level of theory (e.g., DFT), the ¹H and ¹³C NMR spectra can be predicted. The correlation between the calculated and experimental spectra can provide strong evidence for the proposed structure. researchgate.net Discrepancies between calculated and experimental data can point to conformational dynamics or solvent effects that may require more sophisticated computational models. nih.gov
The following table demonstrates how computational and experimental NMR data could be correlated for a hypothetical spirocyclic compound.
| Nucleus | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) | Difference (ppm) |
| C1 | 35.2 | 34.8 | 0.4 |
| C2 | 45.8 | 46.5 | -0.7 |
| C3 | 28.1 | 27.9 | 0.2 |
| C4 | 55.6 | 56.1 | -0.5 |
| C5 (Spiro) | 72.3 | 71.9 | 0.4 |
Development of Predictive Models for Spirocyclic Behavior
The development of predictive models for the behavior of spirocyclic compounds is an active area of research. These models can be used to predict a wide range of properties, from physicochemical characteristics to biological activity. While no specific predictive models for this compound have been reported, the general methodologies are well-established.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are often developed for classes of compounds. frontiersin.org For a series of spirocyclic compounds, these models would correlate structural descriptors with a particular activity or property. The structural descriptors can be derived from computational chemistry and can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and topological parameters.
The development of such a model for spirocyclic compounds like this compound would involve the following steps:
Data Set Assembly: A diverse set of spirocyclic compounds with known experimental data for the property of interest would be compiled.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the data set using computational software.
Model Building: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms would be used to build a model that correlates the descriptors with the experimental data. frontiersin.org
Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.
Such predictive models are valuable in drug discovery and materials science for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing. frontiersin.org
Research Applications and Future Directions in Azaspiro 3.5 Nonane Chemistry
Role as Synthetic Building Blocks for Complex Organic Molecules
The azaspiro[3.5]nonane framework is a valuable building block for the synthesis of more complex molecular structures. Spirocyclic scaffolds are prevalent in many natural products and have demonstrated significant efficacy in the pharmaceutical industry. nih.gov Their rigid structure allows for precise spatial arrangement of functional groups, a desirable feature in drug design.
Researchers have developed expedient synthetic routes to access versatile azaspiro[3.3]heptanes that carry multiple "exit vectors," or points for further chemical elaboration. nih.gov These modules are considered to have major significance in drug discovery and design. nih.gov Similarly, related compounds like 5-azaspiro[2.4]heptanes, 5-azaspiro[2.5]octanes, and other functionalized pyrrolidines and piperidines serve as scaffolds of considerable relevance for chemistry-driven drug discovery. nih.gov The development of methods to construct complex dispirocyclic skeletons from simpler spirocyclic precursors further highlights their role as foundational building blocks. mdpi.com The amine functionality in compounds like 5-Benzyl-5-azaspiro[3.5]nonan-8-amine, a close derivative of the title compound, allows for extensive chemical modifications, enabling the creation of diverse derivatives with potentially enhanced pharmacological properties. myskinrecipes.com
Exploration in Materials Science (e.g., Polymers, Catalysts, Specialty Coatings)
The application of azaspirocycles is extending beyond medicine into the realm of materials science. Certain spirocyclic compounds are being explored for the development of new materials with unique properties, such as advanced polymers and catalysts. The rigid, well-defined three-dimensional structure of the azaspiro[3.5]nonane core can be exploited to create highly ordered materials.
For instance, nitrogen-rich heterocyclic scaffolds are used as building blocks for advanced functional materials, including coordination polymers and organic electronic devices. acs.org While direct applications of 5-Benzyl-5-azaspiro[3.5]nonan-8-one in this area are still under investigation, the potential exists to incorporate this and related azaspiro compounds as monomers in polymerization reactions or as ligands for creating novel catalysts. The availability of azaspiro building blocks from chemical suppliers catering to the materials science sector underscores this growing interest. ambeed.com
Development of Novel Methodologies for Spirocycle Construction
The construction of the spirocyclic core is a significant challenge in synthetic chemistry, and much research is dedicated to developing new and efficient methodologies. nih.gov These efforts are crucial for making these valuable scaffolds more accessible for research.
Recent years have seen a surge in innovative strategies, including:
Catalytic Annulation Reactions : Rhodium(III)-catalyzed [3+2] annulation of quinoxalines with alkynylcyclobutanols has been developed as a straightforward method to prepare versatile heterocyclic compounds featuring a four-membered ring. acs.org
Cascade Reactions : A highly selective cascade process involving a rhodium(I)-catalyzed cycloisomerization followed by a Diels-Alder homodimerization has been used to successfully synthesize spiro compounds with seven- and six-membered rings. acs.org
Intramolecular Additions : A facile and efficient approach to construct complex dispirocyclic compounds from quinones via a highly regioselective intramolecular Michael addition has been reported, proceeding under mild, transition-metal-free conditions. mdpi.com
Cycloadditions : The thermal [2+2] cycloaddition between endocyclic alkenes and specific isocyanates has been used to create spirocyclic β-lactams, which serve as key intermediates for azaspiro[3.3]heptanes. nih.gov
Enzymatic Synthesis : A stereodivergent carbene transferase platform has been engineered to catalyze the cyclopropanation of unsaturated N-heterocycles, providing structurally diverse and pharmaceutically relevant azaspiro[2.y]alkanes in high yield and excellent stereoselectivity. nih.govacs.org
| Synthetic Methodology | Key Features | Example Application | Reference(s) |
| Rh(III)-Catalyzed [3+2] Annulation | Straightforward access to spirocycles with four-membered rings. | Synthesis of 1′H-spiro[indene-1,2′-quinoxaline] | acs.org |
| Rh(I)-Catalyzed Cascade | Chemo- and regioselective synthesis of seven- and six-membered spirocycles. | Synthesis from 1,5-bisallenes | acs.org |
| Intramolecular Michael Addition | Transition-metal-free, mild conditions for dispirocycle synthesis. | Construction of dispirocyclic skeletons from quinones | mdpi.com |
| Enzymatic Carbene Transfer | Stereodivergent synthesis, high yield and enantioselectivity, green conditions. | Synthesis of azaspiro[2.y]alkanes | nih.govacs.org |
| [2+2] Cycloaddition | Formation of spirocyclic β-lactam intermediates. | Synthesis of 1-azaspiro[3.3]heptane precursors | nih.gov |
Bioisosteric Applications in Chemical Space Exploration
One of the most exciting applications of azaspirocycles is their use as bioisosteres. A bioisostere is a chemical substituent or group that can be interchanged with another group to create a new molecule with similar biological properties. The three-dimensional nature of spirocycles makes them excellent candidates to replace common, flatter ring systems found in many drugs, potentially improving properties like solubility, metabolic stability, and target selectivity. researchgate.net
| Original Scaffold | Bioisosteric Replacement | Potential Advantages | Reference(s) |
| Piperidine (B6355638) | 1-Azaspiro[3.3]heptane | Improved metabolic stability, novel chemical space | nih.govenamine.net |
| Piperidine | 2-Azaspiro[3.3]heptane | Improved solubility, reduced metabolic degradation | enamine.net |
| Morpholine / Piperazine | Spirocyclic Azetidines | Similar physicochemical properties, patent-free analogues | researchgate.net |
Considerations for Scalability and Sustainable Synthesis
For any chemical building block to be truly useful, its synthesis must be practical on a large scale. Consequently, there is a strong focus on developing scalable and sustainable methods for producing azaspirocycles. A key achievement in this area is the development of enzymatic processes for synthesizing azaspiro[2.y]alkanes. These biocatalytic methods can operate on a gram scale, use water as a solvent, and employ engineered enzymes, representing a practical and greener alternative to traditional organic synthesis. nih.govacs.org
Other synthetic methodologies are also being designed with scalability in mind. For example, a regioselective intramolecular Michael addition method for creating dispirocycles was validated with a successful scale-up experiment, proving its practicality. mdpi.com The development of cost-effective, iron-catalyzed reactions further contributes to the goal of making these valuable heterocyclic scaffolds more accessible for widespread use. acs.org
Emerging Research Frontiers in Azaspirocyclic Systems
The chemistry of azaspirocycles is a dynamic field with several emerging frontiers. The development of novel catalytic systems that can construct these complex architectures with high precision and stereoselectivity remains a major focus. acs.org This includes the design of enzymatic catalysts that offer sustainable and highly selective synthetic routes. nih.govacs.org
Researchers are also pushing the boundaries of molecular complexity by developing methods to synthesize not just single spirocycles but also more intricate dispirocyclic and poly-spirocyclic systems. mdpi.com Another frontier is the exploration of novel and strained spiro-heterocycles, such as those containing three- or four-membered rings, which are gaining significant interest as "sp³-rich" bioisosteres for flat aromatic rings in drug design. researchgate.net The use of versatile and previously underutilized starting materials, such as gem-difluoroalkenes, as synthons for building heterocyclic scaffolds is also an innovative and expanding area of research. acs.org These advancements continue to enrich the chemical toolbox, enabling the synthesis of novel azaspirocyclic systems with tailored properties for a wide range of applications.
Q & A
Q. What are the recommended synthetic routes for 5-Benzyl-5-azaspiro[3.5]nonan-8-one, and how can purity be validated?
The synthesis typically involves spirocyclic ring formation via intramolecular cyclization or condensation reactions. A common starting point is the use of benzyl-protected intermediates to stabilize reactive nitrogen centers during ring closure. Post-synthesis, purity validation should employ HPLC (High-Performance Liquid Chromatography) with UV detection, as described in pharmacopeial standards for related spiro compounds . For quantitative analysis, ensure a column efficiency ≥ 2000 theoretical plates (e.g., Chromolith® columns) and a mobile phase optimized for polar heterocycles . Purity thresholds (e.g., ≥95%) should align with analytical guidelines for research-grade compounds .
Q. How can structural characterization of this compound be performed?
Use ¹H/¹³C NMR to confirm the spirocyclic structure and benzyl substitution. Key spectral markers include:
- Spiro carbon signals : Distinctive downfield shifts for the quaternary spiro carbon (δ ~100-110 ppm in ¹³C NMR) .
- Benzyl group : Aromatic protons (δ ~7.2-7.4 ppm) and benzylic CH₂ (δ ~3.8-4.2 ppm) in ¹H NMR . Complementary LC-MS analysis can verify molecular weight (C₁₅H₁₉NO, MW 229.32) and detect trace impurities .
Advanced Research Questions
Q. What experimental design strategies are optimal for optimizing the yield of this compound?
Employ factorial design to evaluate critical variables (e.g., temperature, catalyst loading, reaction time). For example:
Q. How can computational tools aid in predicting reactivity or byproduct formation during synthesis?
In silico simulations (e.g., DFT calculations or molecular dynamics) can predict transition states for spiro ring formation and identify potential side reactions (e.g., over-alkylation). Software like Gaussian or Schrödinger Suite enables visualization of electron density maps to refine reaction pathways . Virtual screening of catalysts (e.g., Pd/C vs. Rh complexes) can also reduce experimental iterations .
Q. What methodologies resolve discrepancies in spectral data or purity assessments?
- Contradictory NMR peaks : Re-run spectra in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts .
- HPLC impurity conflicts : Cross-validate with LC-MS/MS to distinguish isobaric impurities. For example, a peak at RRT 1.8 might correspond to a de-benzylated byproduct, identifiable via fragmentation patterns .
- Statistical reconciliation : Apply ANOVA to compare batch-to-batch variability and isolate systematic errors .
Q. How can membrane separation technologies improve purification of this compound?
Nanofiltration membranes (MWCO ~300-500 Da) can selectively retain unreacted precursors while allowing the product (MW 229.32) to pass through. This is particularly effective for removing benzylamine derivatives or oligomeric byproducts . Optimize transmembrane pressure and pH to avoid membrane fouling from hydrophobic intermediates .
Methodological Challenges and Solutions
Q. What are the key considerations for scaling up the synthesis from lab-to-pilot scale?
- Reactor design : Use continuous-flow reactors to enhance heat/mass transfer for exothermic cyclization steps .
- Process control : Implement real-time PAT (Process Analytical Technology) tools, such as inline FTIR, to monitor reaction progress and adjust parameters dynamically .
- Safety : Mitigate risks of benzyl group degradation under high pressure by conducting DSC (Differential Scanning Calorimetry) to assess thermal stability .
Q. How can researchers address low yields in multi-step syntheses involving sensitive intermediates?
- Protecting groups : Use tert-butoxycarbonyl (Boc) or Fmoc groups to stabilize reactive amines during intermediate steps .
- Quenching protocols : For air-sensitive intermediates (e.g., enolates), employ rapid cooling (-78°C) and inert atmosphere handling .
- Orthogonal purification : Combine column chromatography (silica gel) with recrystallization (ethanol/water) to isolate high-purity intermediates .
Data Analysis and Reporting Standards
Q. What statistical methods are recommended for analyzing dose-response or structure-activity relationships (SAR) in derivative studies?
- Dose-response : Fit data to a sigmoidal curve using nonlinear regression (e.g., Hill equation) .
- SAR : Apply Principal Component Analysis (PCA) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with biological activity .
- Report p-values and confidence intervals (95%) to validate significance .
Q. How should researchers document synthetic procedures to ensure reproducibility?
Follow ACS Guidelines or USP standards for reporting:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
